Tn Antigen
Description
Context of Mucin-Type O-Glycosylation in Health and Disease
Glycosylation, the enzymatic process of attaching sugar chains (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly influences the structure and function of these molecules. Mucin-type O-glycosylation is a major form of glycosylation that begins with the attachment of a single N-acetylgalactosamine (GalNAc) sugar to the hydroxyl group of serine (Ser) or threonine (Thr) residues on a protein. frontiersin.orgnih.gov In healthy cells, this initial structure, known as the Tn antigen, serves as a precursor for the synthesis of more complex, branched O-glycans. nih.govnih.gov These elaborate glycan chains play crucial roles in a myriad of biological processes, including cell adhesion, signaling, and immune recognition. nih.gov
However, in various disease states, particularly in cancer, this process is often disrupted. mdpi.com This disruption leads to the incomplete synthesis of O-glycans, resulting in the accumulation of truncated structures like the this compound and its sialylated form, the Sialyl-Tn (STn) antigen. frontiersin.orgnih.gov The expression of these aberrant glycans on the cell surface is a hallmark of many carcinomas and is often associated with poor prognosis and increased metastatic potential. aacrjournals.orgresearchgate.netnih.gov More than 80% of human carcinomas express the Tn and STn antigens. mdpi.comaacrjournals.org This altered glycosylation landscape, or "glycocalyx," on cancer cells can profoundly impact their interaction with the surrounding microenvironment, including the immune system. vu.nlnih.gov
Biochemical Definition and Glycosidic Linkage of this compound
The this compound is a monosaccharide structure defined as an N-acetylgalactosamine (GalNAc) residue linked to a serine or threonine amino acid on a polypeptide chain. nih.govwikipedia.org The linkage between the sugar and the amino acid is a specific type of covalent bond known as an α-O-glycosidic bond. nih.gov This means the GalNAc is attached via an alpha anomeric configuration to the hydroxyl group (-OH) of either serine or threonine. frontiersin.org The precise biochemical structure is therefore designated as GalNAcα1-O-Ser/Thr. nih.govnih.gov
The formation of this initial O-glycan is catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), which are located in the Golgi apparatus. frontiersin.orgnih.gov In normal cells, the this compound is typically not exposed at the cell surface but is rapidly converted to more complex structures by other glycosyltransferases. nih.govnih.gov The primary enzyme responsible for extending the this compound is core 1 β1,3-galactosyltransferase (T-synthase), which adds a galactose molecule to form the T antigen (also known as the core 1 structure). nih.govpnas.org The expression of a functional T-synthase is critically dependent on a unique molecular chaperone called Cosmc (core 1 β3-Gal-T-specific molecular chaperone). pnas.orgnih.gov
| Enzyme/Protein | Function in O-Glycosylation | Consequence of Dysfunction |
| Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) | Initiates mucin-type O-glycosylation by adding GalNAc to serine or threonine residues, forming the this compound. | Altered expression can lead to changes in the density and location of O-glycans. |
| Core 1 β1,3-galactosyltransferase (T-synthase) | Adds a galactose residue to the this compound to form the T antigen (core 1 structure). | Inactivity leads to the accumulation and cell surface expression of the this compound. aacrjournals.org |
| Cosmc | A molecular chaperone required for the correct folding and activity of the T-synthase enzyme in the endoplasmic reticulum. | Mutations or loss of function leads to a non-functional T-synthase, resulting in this compound expression. aacrjournals.orgpnas.orgnih.gov |
Historical Context of this compound Discovery and Association with Pathological States
The story of the this compound began in 1957 with the description of a rare blood disorder known as the Tn polyagglutinability syndrome. nih.gov This syndrome was characterized by the red blood cells of affected individuals being agglutinated (clumped) by antibodies present in most normal human sera. nih.gov It was later discovered that this phenomenon was due to the exposure of a previously hidden antigen on the surface of these red blood cells, which was named the this compound. nih.gov
The structural elucidation of the this compound as GalNAcα1-O-Ser/Thr was a significant milestone. nih.gov Subsequent research revealed that the underlying cause of Tn syndrome was a deficiency in T-synthase activity, leading to the unmasking of the this compound. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8-,9+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDMNGDGDYFZRE-WKWISIMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67262-86-6 | |
| Record name | O-(N-acetyl-alpha-D-galactosaminyl)-L-serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02397 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular Mechanisms Governing Tn Antigen Expression
Biosynthesis Pathways of Mucin-Type O-Glycans and Tn Antigen Precursor Role
Mucin-type O-glycosylation is a crucial post-translational modification initiated in the Golgi apparatus frontiersin.orgoup.commdpi.combiorxiv.org. The this compound represents the fundamental first step in this process aacrjournals.orgfrontiersin.org.
The initiation of mucin-type O-glycosylation is catalyzed by a large family of enzymes known as polypeptide α-N-acetylgalactosaminyltransferases (ppGalNAcTs or GALNTs) mdpi.comfrontiersin.orgfrontiersin.orgoup.combiorxiv.orgnih.govembopress.orgacs.orgresearchgate.net. These enzymes transfer an N-acetylgalactosamine (GalNAc) residue from UDP-GalNAc to the hydroxyl group of serine or threonine amino acid residues on a polypeptide chain, forming the this compound (GalNAcα1-O-Ser/Thr) mdpi.comfrontiersin.orgaacrjournals.orgnih.govresearchgate.netfrontiersin.orgoup.commdpi.combiorxiv.orgnih.govresearchgate.netresearchgate.netnih.govmdpi.com. In humans, there are approximately 20 unique ppGalNAcT isozymes, each with distinct and partially overlapping substrate specificities and tissue-specific expression patterns oup.comnih.govembopress.orgacs.orgresearchgate.netnih.govoup.comlenimafield.com.
Following the formation of the this compound, in normal cellular conditions, it is typically elongated to form more complex O-glycan structures researchgate.netnih.govresearchgate.netportlandpress.com. The most common first elongation step involves the conversion of the this compound to the Core 1 O-glycan structure, also known as the T antigen (Galβ1-3GalNAcα1-O-Ser/Thr) frontiersin.orgpnas.orgnih.govportlandpress.commdpi.combiorxiv.orgnih.govnih.govoup.com. This critical step is catalyzed by a single enzyme, T-synthase, also known as core 1 β3-galactosyltransferase (C1GALT1) frontiersin.orgresearchgate.netpnas.orgnih.govresearchgate.netmdpi.combiorxiv.orgresearchgate.netnih.govnih.govoup.comresearchgate.netpnas.org. T-synthase transfers a galactose (Gal) residue from UDP-Gal to the this compound nih.govnih.govoup.com. The T antigen then serves as a precursor for the synthesis of various extended and branched O-glycans frontiersin.orgnih.govportlandpress.commdpi.combiorxiv.orgnih.govpnas.org.
The proper folding and activity of T-synthase (C1GALT1) are uniquely dependent on a specific molecular chaperone called Cosmc (Core 1 β3-Gal-T-specific molecular chaperone), encoded by the C1GALT1C1 gene on the X chromosome (Xq24 in humans) mdpi.comfrontiersin.orgresearchgate.netpnas.orgnih.govaacrjournals.orgresearchgate.netmdpi.combiorxiv.orgnih.govoup.comresearchgate.netpnas.orgnih.govspandidos-publications.com. Cosmc resides in the endoplasmic reticulum (ER) and plays a crucial role in preventing the misfolding, aggregation, and subsequent proteasomal degradation of newly synthesized T-synthase researchgate.netresearchgate.netoup.comresearchgate.netpnas.orgnih.govspandidos-publications.com. Without functional Cosmc, T-synthase remains inactive, leading to a blockage in the normal O-glycosylation pathway and the consequent accumulation and exposure of the this compound mdpi.comresearchgate.netpnas.orgnih.govresearchgate.netmdpi.combiorxiv.orgnih.govmdpi.comoup.comresearchgate.netnih.govspandidos-publications.com.
Aberrant Glycosylation Pathways Leading to this compound Exposure
The pathological expression of the this compound often arises from defects in the normal O-glycosylation machinery, primarily impacting T-synthase and Cosmc function mdpi.comresearchgate.netpnas.orgnih.govresearchgate.netresearcher.life.
Loss of function mutations in the Cosmc gene are a significant cause of this compound expression frontiersin.orgresearchgate.netaacrjournals.orgresearchgate.net. Such mutations can prevent the proper folding of T-synthase, rendering it inactive and unable to extend the Tn structure frontiersin.orgresearchgate.netpnas.orgaacrjournals.orgresearchgate.netoup.comnih.govspandidos-publications.com. Complete knockout of either T-synthase (C1GALT1) or Cosmc in mice is lethal and results in uniform expression of the this compound throughout the embryo nih.govresearchgate.netspandidos-publications.com. In humans, germline mutations in C1GALT1C1 (encoding Cosmc) have been identified, leading to congenital disorders of glycosylation characterized by decreased T-synthase activity and elevated this compound expression pnas.orgnih.gov.
Beyond genetic mutations, epigenetic mechanisms, particularly promoter hypermethylation of the Cosmc gene, can lead to its silencing and, consequently, to this compound exposure frontiersin.orgpnas.orgnih.govnih.govnih.govportlandpress.comoncotarget.comresearchgate.net. Hypermethylation of CpG dinucleotides in the Cosmc core promoter region has been shown to result in a loss of Cosmc transcripts and T-synthase activity nih.govnih.govportlandpress.comoncotarget.comresearchgate.net. Studies have demonstrated that treating cells with demethylating agents, such as 5-aza-2'-deoxycytidine, can restore Cosmc transcription, T-synthase activity, and reduce this compound expression, highlighting the reversibility of this epigenetic silencing nih.govnih.govoncotarget.comresearchgate.net. This epigenetic regulation provides another crucial mechanism underlying the abnormal expression of the this compound in various human diseases, including cancer nih.govnih.govportlandpress.comoncotarget.comresearchgate.net. Inflammatory cytokines, such as TNF-α, have also been shown to downregulate Cosmc gene expression through hypermethylation of its promoter, contributing to elevated Tn levels oncotarget.com.
Pathobiological Significance of Tn Antigen Expression
Tn Antigen as a Prominent Tumor-Associated Carbohydrate Antigen (TACA)
The this compound is one of the most well-characterized tumor-associated carbohydrate antigens (TACAs). nih.govfrontiersin.org Its appearance on the surface of cancer cells is a result of incomplete O-glycosylation, a common feature of malignant transformation. nih.govmdpi.com In healthy cells, the this compound serves as a precursor for the synthesis of more complex O-glycans. nih.gov However, in many cancer types, the enzymatic machinery responsible for elongating this initial sugar chain is dysfunctional. nih.gov This dysfunction can stem from various mechanisms, including mutations in the Cosmc gene, which encodes a chaperone essential for the proper folding and function of T-synthase, the enzyme that adds a galactose residue to the this compound. aacrjournals.org The resulting accumulation and exposure of the this compound on the cell surface are observed in over 80% of human carcinomas, including but not limited to those of the breast, colon, lung, stomach, and pancreas. aacrjournals.orgmdpi.comnih.govoup.com This high prevalence across different cancer types underscores its significance as a pan-carcinoma antigen. researchgate.net
| Cancer Type | Prevalence of this compound Expression |
| Colorectal Cancer | Up to 86% of primary and metastatic tissues nih.gov |
| Breast Cancer | High expression associated with poor prognosis nih.gov |
| Lung Adenocarcinoma | Prognostic factor for overall and relapse-free survival nih.gov |
| Gastric Carcinomas | Correlates with metastatic potential and poor prognosis aacrjournals.org |
| Cervical Cancer | Correlates with metastatic potential and poor prognosis aacrjournals.org |
Role in Cancer Progression and Malignancy
The expression of the this compound is not merely a passive biomarker of malignancy; it actively contributes to multiple aspects of cancer progression. nih.govoup.com
A substantial body of research has linked the expression of the this compound with increased tumor invasiveness and a higher likelihood of metastasis. nih.govaacrjournals.orgnih.govnih.gov Studies have shown a direct correlation between the levels of this compound on tumor cells and their metastatic potential in various cancers, including colorectal, breast, and lung cancer. nih.govoup.comnih.gov For instance, in breast cancer, this compound expression is positively correlated with lymph node metastasis and poorer patient survival. nih.gov Similarly, in colorectal cancer, its expression is associated with metastatic potential. nih.gov The presence of this compound on the cell surface can facilitate the adhesion of cancer cells to the endothelium, a critical step in the metastatic cascade. nih.gov In vitro studies have demonstrated that Tn-positive cancer cells exhibit enhanced migratory and invasive properties. researchgate.netresearchgate.net
The this compound has been shown to directly influence fundamental cellular processes such as proliferation and apoptosis. nih.govnih.govfrontiersin.org Overexpression of the this compound can promote cancer cell proliferation. nih.gov Furthermore, the presence of Tn and its sialylated form, Sialyl Tn (STn), can confer resistance to apoptosis. frontiersin.orgnih.gov Specifically, the expression of these truncated O-glycans has been found to impair the function of death receptors like DR4 and DR5, rendering cancer cells less sensitive to apoptosis-inducing ligands such as TRAIL/Apo2L. frontiersin.orgnih.gov This evasion of programmed cell death is a critical hallmark of cancer and contributes significantly to tumor growth. frontiersin.org
Changes in cellular adhesion are fundamental to cancer progression, and the this compound plays a role in modulating these properties. nih.govnih.govoup.com The aberrant glycosylation represented by this compound expression can alter cell-cell and cell-matrix interactions. nih.gov This can lead to a disruption of normal tissue architecture and promote the detachment of cancer cells, a prerequisite for invasion and metastasis. frontiersin.org Studies have shown that the expression of this compound is associated with increased migratory capacities of cancer cells. nih.gov This enhanced motility is a key factor in the ability of tumor cells to invade surrounding tissues and disseminate to distant sites. oup.com
Epithelial-Mesenchymal Transition (EMT) is a cellular program that is crucial for embryonic development and becomes pathologically activated in cancer, endowing cancer cells with migratory and invasive properties. nih.govmdpi.com Several studies have provided evidence for a strong association between this compound expression and the activation of EMT. nih.govnih.gov In breast cancer cells, the expression of this compound has been shown to promote EMT, characterized by a decrease in epithelial markers like E-cadherin and an increase in mesenchymal markers such as Vimentin, Snail, and Slug. researchgate.net This transition to a more mesenchymal phenotype is a key driver of metastasis. nih.gov Mechanistically, Tn-mediated aberrant O-glycosylation can contribute to breast cancer metastasis through the impairment of the expression and function of cancer susceptibility candidate 4 (CASC4), a heavily O-glycosylated protein. nih.gov
| Molecular Marker | Change in Expression with this compound | Role in EMT |
| E-cadherin | Decrease researchgate.net | Key epithelial cell adhesion molecule, loss is a hallmark of EMT mdpi.com |
| ZO-1 | Decrease researchgate.net | Component of tight junctions, maintains epithelial polarity |
| Vimentin | Increase researchgate.net | Mesenchymal intermediate filament, contributes to cell motility |
| ZEB-1 | Increase researchgate.net | Transcription factor that represses epithelial genes |
| Snail | Increase researchgate.net | Transcription factor that represses E-cadherin expression |
| Slug | Increase researchgate.net | Transcription factor involved in cell migration and invasion |
Modulation of the Tumor Microenvironment (TME) by this compound
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a critical role in tumor progression. frontiersin.orgpersonalis.com The this compound expressed on the surface of cancer cells can actively modulate the TME, often creating an immunosuppressive milieu that favors tumor growth and immune evasion. nih.gov
The this compound can interact with specific lectin receptors on immune cells, leading to altered immune responses. researchgate.net For example, the macrophage galactose-type lectin (MGL), expressed on macrophages and dendritic cells, can bind to the this compound. frontiersin.orgresearchgate.net This interaction can lead to the secretion of anti-inflammatory cytokines and promote angiogenesis, both of which support tumor growth. researchgate.net Furthermore, the engagement of MGL by Tn-expressing tumor cells can reprogram dendritic cells towards a tolerogenic phenotype, thereby suppressing anti-tumor T cell responses. mdpi.com
In colorectal cancer models, the expression of this compound has been shown to drive tumor growth by promoting an immune-suppressive TME. nih.gov This is characterized by a reduction in the infiltration of cytotoxic CD8+ T cells and an accumulation of myeloid-derived suppressor cells (MDSCs), which are potent suppressors of T cell function. nih.gov Similarly, in glioblastoma, the interaction between this compound on cancer cells and MGL on tumor-associated macrophages (TAMs) can lead to the infiltration of immunosuppressive, PD-L1-positive macrophages. frontiersin.org This modulation of the immune landscape within the TME is a key mechanism by which this compound-expressing tumors can evade immune destruction and progress. nih.govfrontiersin.org
Contribution to Immunosuppression and Immune Evasion in Cancer
The expression of the this compound on tumor cells is a key mechanism for evading immune destruction. frontiersin.orgnih.gov It fosters an immunosuppressive tumor microenvironment (TME), often described as "immune cold," which is characterized by a lack of robust anti-tumor immune responses. frontiersin.orgnih.gov Research has demonstrated that tumors with high levels of this compound tend to be more aggressive. frontiersin.orgnih.gov
This immune evasion is achieved through several mechanisms:
Altered Immune Cell Infiltration: this compound expression directly correlates with a decrease in the infiltration of cytotoxic CD8+ T cells, which are crucial for killing cancer cells. frontiersin.orgfrontiersin.orgnih.gov
Recruitment of Suppressive Cells: It promotes the accumulation of myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells known for their potent immunosuppressive functions. frontiersin.orgfrontiersin.orgnih.gov
Modulation of Antigen Presentation: RNA sequencing analysis of Tn-high colorectal cancer cells revealed a downregulation of genes involved in antigen processing and presentation, suggesting a reduced ability to be recognized by T cells. frontiersin.org
Studies using a colorectal cancer (CRC) mouse model, where the C1galt1c1 gene was knocked out to induce high this compound expression, showed increased tumor growth. This growth was directly associated with an altered immune cell composition at the tumor site, confirming the role of this compound in promoting an immune-suppressive milieu. frontiersin.orgnih.gov
Interactions with Innate Immune Cells (e.g., Macrophages, Dendritic Cells, NK Cells)
The this compound plays a pivotal role in modulating the function of innate immune cells, which form the first line of defense against tumors. frontiersin.orgresearchgate.net It interacts with various immune cells, including macrophages, dendritic cells (DCs), and natural killer (NK) cells, altering their normal anti-tumor activities and preventing their maturation. frontiersin.orgnih.govresearchgate.net
Macrophages: Tumor-associated macrophages (TAMs) in Tn-positive tumors, such as glioblastoma and pancreatic cancer, interact with the this compound. nih.gov This interaction can lead to the infiltration of immunosuppressive macrophages that express PD-L1, further dampening the anti-tumor response. nih.gov
Dendritic Cells (DCs): this compound, particularly on the MUC1 glycoprotein (B1211001), binds to receptors on immature monocyte-derived dendritic cells. frontiersin.orgnih.gov This interaction can prevent DC maturation, leading to a tolerogenic state where the immune system is unable to mount an effective anti-cancer response. frontiersin.orgnih.gov
Natural Killer (NK) Cells: The function of NK cells, which are critical for direct tumor cell lysis, can be disrupted by interactions with Tn and its sialylated form, Sialyl-Tn (STn). nih.gov For instance, the binding of STn to Siglec-9 receptors on NK cells impairs their cytotoxic capabilities against cancer cells. nih.gov
Regulation of Adaptive Immune Responses (e.g., CD4+ and CD8+ T Cells, IL-17 Induction)
The adaptive immune system, which provides specific and long-lasting anti-tumor immunity, is significantly dysregulated by the presence of the this compound. wikipedia.org This dysregulation affects both CD4+ helper T cells and CD8+ cytotoxic T cells.
Research findings indicate that this compound expression on tumors leads to:
Reduced CD8+ T Cell Infiltration: As mentioned previously, a primary consequence of Tn expression is a marked decrease in the presence of cytotoxic CD8+ T cells within the tumor microenvironment. frontiersin.orgnih.govvu.nl
Induction of Suppressive Cytokines: In lung cancer models, Tn-positive tumors showed an increased expression of the immunosuppressive cytokine IL-10 in infiltrating CD4+ and CD8+ T cells. nih.gov MGL receptor engagement on dendritic cells by this compound can also increase IL-10 secretion, which promotes the differentiation of regulatory T cells (Tr1 cells) and dampens adaptive immunity. nih.gov
Th17 Response Promotion: this compound expressed on the MUC6 protein has been shown to inhibit Th1 cell responses, which are critical for cell-mediated immunity, while promoting an IL-17 response. mdpi.com An IL-17-dominant environment can favor tumor immune escape. mdpi.com
T Cell Inhibition and Apoptosis: The engagement of the MGL receptor by the this compound present on CD45 (a protein on effector T cells) can directly inhibit T cell cytokine secretion and may even induce T cell death. nih.gov
Engagement with Specific Glycan-Binding Receptors (e.g., Macrophage Galactose-Type Lectin/CD301/MGL, Siglecs)
The immunomodulatory effects of the this compound are mediated through its interaction with specific glycan-binding proteins, or lectins, expressed on the surface of immune cells. vu.nl
Macrophage Galactose-Type Lectin (MGL/CD301): MGL is a C-type lectin receptor expressed primarily by tolerogenic dendritic cells and macrophages. vu.nlnih.govoup.comresearchgate.netnih.gov It has a unique specificity for terminal N-acetylgalactosamine (GalNAc) residues, making the this compound a primary ligand. oup.commdpi.com The binding of tumor-associated this compound to MGL on these antigen-presenting cells is a key step in initiating immunosuppressive signaling pathways. nih.govoup.com This interaction can trigger the production of the anti-inflammatory cytokine IL-10, prevent the maturation of DCs, and promote a tolerogenic tumor microenvironment. frontiersin.orgnih.govnih.gov
Siglecs: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are another family of receptors that interact with glycans to modulate immune responses. nih.gov While Tn itself is not sialylated, its precursor role means its expression is often linked to the expression of the Sialyl-Tn (STn) antigen. nih.gov The interaction between STn on cancer cells and Siglec receptors on immune cells like NK cells, monocytes, and macrophages often leads to the activation of inhibitory motifs, suppressing anti-tumor cytotoxicity and promoting an immunosuppressive state. nih.govresearchgate.net For example, Siglec-15, which recognizes STn, is expressed on TAMs and its engagement promotes the immunosuppressive M2 polarization of these macrophages. nih.gov
| Immune Cell / Receptor | Interaction with this compound | Functional Outcome | Source(s) |
|---|---|---|---|
| CD8+ T Cells | Reduced infiltration into tumor microenvironment. | Decreased tumor cell killing; immune evasion. | frontiersin.org, nih.gov, frontiersin.org |
| Myeloid-Derived Suppressor Cells (MDSCs) | Enhanced accumulation in the tumor. | Potent immunosuppression. | frontiersin.org, nih.gov, frontiersin.org |
| Macrophages (TAMs) | Direct binding to this compound. | Polarization towards an immunosuppressive (M2-like) phenotype; increased PD-L1 expression. | nih.gov |
| Dendritic Cells (DCs) | Binding of this compound to surface receptors. | Prevention of maturation; induction of a tolerogenic state. | nih.gov, frontiersin.org |
| Natural Killer (NK) Cells | Disruption of function (primarily via related Sthis compound). | Impaired tumor cytotoxicity. | nih.gov |
| CD4+ T Cells | Induces IL-10 expression; promotes IL-17 response. | Suppression of adaptive immunity; promotion of immune escape. | nih.gov, mdpi.com |
| Macrophage Galactose-Type Lectin (MGL/CD301) | Specific binding to terminal GalNAc of this compound. | Initiates immunosuppressive signaling; IL-10 production; T cell inhibition. | nih.gov, oup.com, nih.gov |
| Siglecs | Binding to the related Sialyl-Tn (STn) antigen. | Activation of inhibitory pathways; suppression of anti-tumor responses. | nih.gov, researchgate.net |
Expression in Non-Neoplastic Diseases and Disorders
While prominently associated with cancer, the aberrant expression of the this compound is not exclusive to malignancy and is a key feature in other pathological conditions.
Pathophysiological Manifestations in Tn Syndrome (Tn Polyagglutinability Syndrome)
Tn syndrome is a rare, acquired clonal hematological disorder characterized by the expression of the this compound on the surface of hematopoietic cells, including red blood cells, leukocytes, and platelets. uniprot.orgnih.govnih.gov
The underlying cause is a somatic mutation in the X-linked C1GALT1C1 gene (also known as COSMC). nih.govmedchemexpress.com This gene encodes a crucial chaperone protein required for the proper folding and function of the T-synthase enzyme. nih.govmedchemexpress.com Without a functional chaperone, T-synthase is inactive, halting O-glycan synthesis and leading to the exposure of the this compound. nih.govmedchemexpress.com
The primary clinical manifestation is the polyagglutination of red blood cells. This occurs because most healthy individuals have naturally occurring anti-Tn antibodies in their serum, which agglutinate the Tn-expressing erythrocytes. uniprot.orgnih.gov While some individuals may be asymptomatic, the syndrome can present with a range of hematological abnormalities. uniprot.orgnih.gov
| Feature | Description | Source(s) |
|---|---|---|
| Molecular Defect | Somatic mutation in the C1GALT1C1 (COSMC) gene, leading to inactive T-synthase. | nih.gov, medchemexpress.com |
| Cellular Manifestation | Exposure of this compound on red blood cells, platelets, and leukocytes. | uniprot.org |
| Primary Clinical Sign | Polyagglutination of red blood cells by naturally occurring anti-Tn antibodies. | uniprot.org, nih.gov |
| Associated Conditions | Mild hemolytic anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count). | uniprot.org, nih.gov |
| Clinical Significance | Considered a pre-leukemic condition, with an association with leukemia and myelodysplastic disorders. | uniprot.org |
Involvement in Chronic Pancreatitis Pathogenesis
Recent research has implicated the overexpression of the this compound as a direct causative factor in the development of chronic pancreatitis. nih.govresearchgate.net Studies using a transgenic mouse model specifically designed to overexpress the this compound in the pancreas (by combining a conditional Cosmc knockout with overexpression of the GalNT2 enzyme) provided direct evidence for its pathogenic role. nih.gov
In this model, the overexpression of this compound led to the development of a chronic pancreatitis phenotype within a few weeks. nih.gov The key pathological changes observed included:
Interlobular Fibrosis: The formation of excessive fibrous connective tissue between the pancreatic lobules. nih.gov
Focal Necrosis: Patches of pancreatic tissue death. nih.gov
Immune Cell Infiltration: A significant influx of immune cells into the pancreatic tissue. nih.govresearchgate.net
Parenchymal Loss: Progressive destruction of the functional pancreatic tissue over time, leading to exocrine pancreatic insufficiency and malnutrition in the mice. nih.gov
These findings demonstrate that aberrant O-glycosylation resulting in this compound expression is sufficient to initiate and drive the inflammatory and fibrotic processes characteristic of chronic pancreatitis, highlighting its pathophysiological importance beyond oncology. nih.govresearchgate.net Interestingly, the related Sthis compound was found to be absent in chronic pancreatitis lesions, suggesting a specific role for the non-sialylated this compound in this inflammatory disease. nih.gov
Association with Other Inflammatory Conditions (e.g., Helicobacter pylori chronic gastritis)
The expression of the this compound has been investigated in the context of chronic inflammatory conditions, notably in Helicobacter pylori chronic gastritis. Research in this area aims to understand the alterations in mucin glycosylation that occur in response to chronic inflammation of the gastric mucosa.
One study investigated the expression of simple mucin-type carbohydrate antigens in 47 biopsy specimens of antral mucosa with chronic active gastritis, 25 of which were associated with Helicobacter pylori infection. tandfonline.comnih.gov The findings revealed that this compound immunoreactivity was present in all samples, irrespective of the H. pylori status. tandfonline.comnih.gov This suggests that the expression of the this compound in the supranuclear region of surface and glandular mucous cells is a common feature of chronic active gastritis, but its presence alone does not appear to be directly influenced by H. pylori infection. tandfonline.comnih.gov
While this compound was universally expressed, the expression of related antigens, sialyl-Tn (STn) and T antigens, showed some variation between H. pylori-positive and negative cases, although these differences were not found to be statistically significant. tandfonline.comnih.gov In the H. pylori-positive group, sialyl-Tn was expressed in 56% of cases and T antigen in 16%. tandfonline.comnih.gov In the H. pylori-negative group, sialyl-Tn was expressed in 41% of cases and T antigen in 5%. tandfonline.comnih.gov The study concluded that the inflammatory infiltrate itself may be a key factor in the altered expression of these carbohydrate antigens in chronic active antral gastritis, rather than a direct effect of the Helicobacter pylori bacteria. tandfonline.comnih.gov
A study focusing on pediatric patients with H. pylori chronic gastritis found that all cases exhibited sialyl-Tn immunoreactivity with varying intensity. nih.gov This expression was mainly located in the supranuclear region of epithelial cells in the foveolae and glandular necks. nih.gov The findings suggest that even minimal intestinal metaplasia might be occurring in children with H. pylori-associated chronic gastritis. nih.gov
The following table summarizes the immunoexpression of Tn, Sialyl-Tn, and T antigens in chronic active gastritis in relation to Helicobacter pylori infection, based on the findings from the study of 47 adult biopsy specimens. tandfonline.comnih.gov
| Antigen | H. pylori-Positive (n=25) | H. pylori-Negative (n=22) |
| Tn | 100% | 100% |
| Sialyl-Tn | 56% | 41% |
| T | 16% | 5% |
Advanced Methodologies for Tn Antigen Detection and Analysis
Immunohistochemical Staining and Tissue Microarray Analysis for Tn Antigen Expression
Immunohistochemistry (IHC) is a cornerstone technique for visualizing the expression and localization of the this compound within the cellular and tissue context of tumors. taivital.com.twresearchgate.net This method involves the use of specific antibodies or lectins to detect the this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections. sigmaaldrich.cometsu.edu The general procedure for IHC on paraffin-embedded tissues involves several key steps: deparaffinization and rehydration of the tissue section, antigen retrieval to unmask the epitope, blocking of non-specific binding sites, incubation with a primary antibody or lectin that specifically binds to the this compound, followed by a secondary antibody conjugated to an enzyme, and finally, the addition of a substrate to produce a colored precipitate at the site of the antigen. etsu.edunih.govucla.edu
In a study on colorectal cancer, IHC revealed that the majority of tumors (42 out of 43) were positive for the this compound. nih.gov Notably, this compound expression was significantly higher in both the adenocarcinoma and the transitional margin mucosa compared to distant normal mucosa. nih.govnih.gov Similarly, a comprehensive analysis of esophageal adenocarcinoma found that approximately 71% of cases expressed the this compound, with expression being tumor-specific and correlating with the depth of tumor cell infiltration. nih.gov In breast cancer, this compound expression has been observed in 95% of initial samples, with a higher expression in the Luminal B subtype compared to Triple-Negative Breast Cancer (TNBC). aacrjournals.org
Tissue Microarray (TMA) technology has revolutionized the high-throughput analysis of antigen expression in large cohorts of tumor samples. crownbio.com TMAs consist of numerous small, cylindrical cores of tissue from different tumor blocks arranged in a single paraffin (B1166041) block. crownbio.com This allows for the simultaneous analysis of hundreds of tissue samples under identical experimental conditions, which is cost-effective and reduces experimental variability. crownbio.com The use of TMAs has been instrumental in studying the prevalence and clinical significance of this compound expression across a wide range of cancers. nih.govaacrjournals.org For example, a TMA containing samples from 501 esophageal adenocarcinoma patients was used to investigate the roles of Tn and sialylated Tn (STn) antigens. nih.gov Another study utilized a TMA with 1864 invasive breast cancer samples to characterize Tn expression and its correlation with the immune response. aacrjournals.org
| Cancer Type | Frequency of Tn Expression | Key Findings | Reference |
|---|---|---|---|
| Colorectal Cancer | ~98% (42/43 cases) | Significantly higher expression in adenocarcinoma and transitional margin mucosa compared to normal mucosa. | nih.gov |
| Esophageal Adenocarcinoma | ~71% | Tumor-specific expression, correlating with the depth of tumor infiltration. | nih.gov |
| Breast Cancer | ~95% | Higher expression in Luminal B subtype compared to TNBC. | aacrjournals.org |
| Pancreatic Cancer | 53% | Positive cases were almost evenly distributed among subtypes. | nih.gov |
Lectin-Based Detection Systems Utilizing this compound-Specific Lectins (e.g., HPA, VVL)
Lectins, which are carbohydrate-binding proteins, are valuable tools for the detection and characterization of specific glycan structures like the this compound. tandfonline.comvectorlabs.com Among the most commonly used lectins for this compound detection are Helix pomatia agglutinin (HPA) and Vicia villosa lectin (VVL). tandfonline.comvectorlabs.com
Helix pomatia agglutinin (HPA), isolated from the Roman snail, exhibits a strong binding affinity for terminal α-N-acetylgalactosamine residues, which is the defining feature of the this compound. rcsb.orgnih.gov HPA binding to cancer cells has been associated with metastatic potential and poor prognosis in several cancers, including breast and colon cancer. rcsb.orgnih.gov Structural studies have revealed that the specificity of HPA for GalNAc is due to a specific network of hydrogen bonds. rcsb.org HPA has been used in various applications, including histopathology and the analysis of glycosylation patterns on small extracellular vesicles (sEVs) in breast cancer. rcsb.orgnih.gov
Vicia villosa lectin (VVL), from the hairy vetch plant, also preferentially recognizes terminal α- or β-linked N-acetylgalactosamine, particularly the this compound structure where a single GalNAc residue is linked to serine or threonine. vectorlabs.comvectorlabs.com VVL has been employed in numerous studies to detect this compound expression in cancer cells and tissues. nih.govfrontiersin.org For instance, VVL has been used in flow cytometry to confirm high levels of this compound expression in engineered cancer cell lines. tandfonline.com It has also been utilized in IHC to detect terminal GalNAc expression in colorectal cancer studies. nih.govnih.gov
| Lectin | Source | Binding Specificity | Common Applications | Reference |
|---|---|---|---|---|
| Helix pomatia agglutinin (HPA) | Roman snail (Helix pomatia) | Terminal α-N-acetylgalactosamine (GalNAc) | Immunohistochemistry, Flow Cytometry, Glycan array analysis | rcsb.orgoup.com |
| Vicia villosa lectin (VVL) | Hairy vetch (Vicia villosa) | Terminal α- or β-linked N-acetylgalactosamine (GalNAc), especially this compound | Immunohistochemistry, Flow Cytometry, Western Blotting | tandfonline.comvectorlabs.comvectorlabs.com |
High-Throughput Glycoproteomic Approaches for this compound Research
High-throughput glycoproteomic approaches are essential for the global identification and characterization of glycoproteins that carry the this compound (Tn-glycoproteins) in complex biological samples. researchgate.netnih.gov
Mass spectrometry (MS)-based proteomics is a powerful tool for identifying Tn-glycosylation sites and their carrier proteins. researchgate.netnih.gov However, a challenge in this field is distinguishing the this compound (O-GalNAc) from O-linked β-N-acetylglucosamine (O-GlcNAc), as they have identical chemical compositions. nih.govacs.org To address this, innovative methods have been developed. One such method combines enzymatic and chemical reactions, where galactose oxidase is used to selectively oxidize O-GalNAc but not O-GlcNAc, allowing for their differentiation by MS. researchgate.netnih.gov Using this approach, 96 glycoproteins carrying the this compound were identified in Jurkat cells. researchgate.net
Another advanced method, named EXoO-Tn, has been developed for the large-scale mapping of Tn-glycosylated proteins and their glycosylation sites. johnshopkins.edunih.gov This technique involves the solid-phase immobilization of peptides, enzymatic tagging of the this compound with an isotopically labeled galactose, and subsequent release of the site-containing glycopeptides by a specific enzyme for MS analysis. johnshopkins.edunih.gov This method successfully mapped 947 Tn-glycosylation sites from 480 glycoproteins in Jurkat cells and was also applied to identify Tn-glycoproteins in the sera of pancreatic cancer patients. johnshopkins.edunih.gov These high-throughput approaches are crucial for a deeper understanding of the biological roles of Tn-glycoproteins in cancer and for the discovery of novel biomarkers. nih.govnih.gov
Site-Specific Mapping of Tn-Glycosylation Sites
Identifying the precise locations of this compound attachment on proteins is fundamental to understanding its functional consequences. Various mass spectrometry (MS)-based glycoproteomic approaches have been developed to map these O-glycosylation sites. nih.govresearchgate.net
Traditional methods often involve the enrichment of Tn-glycopeptides using techniques such as affinity chromatography with Vicia Villosa lectin (VVA) or chemical capture strategies like hydrazide chemistry, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net For instance, the use of VVA has led to the identification of 68 O-glycoproteins in Jurkat cells. researchgate.net Another approach utilized galactose oxidase to oxidize the this compound, enabling its solid-phase capture via hydrazide chemistry and subsequent release for MS analysis, which identified 96 O-glycoproteins from the same cell line. researchgate.net
More advanced methods aim to improve the scale and confidence of Tn-glycosylation site identification. One such innovative strategy is the EXoO-Tn method, which employs a chemoenzymatic approach for large-scale mapping. nih.gov This technique involves several key steps:
Proteins from a complex sample are proteolytically digested into peptides.
These peptides are immobilized on a solid phase.
The Tn antigens on the peptides are enzymatically tagged by the glycosyltransferase C1GalT1 using an isotopically-labeled substrate, UDP-Gal(¹³C₆), to form Gal(¹³C₆)-Tn. This isotopic tag provides a unique mass signature, enhancing identification confidence. nih.gov
A specific bacterial enzyme, OpeRATOR, then recognizes the modified Gal(¹³C₆)-Tn and cleaves the peptide N-terminal to the glycosylated serine or threonine residue. nih.gov
The released site-containing glycopeptides are then analyzed by LC-MS/MS. nih.gov
The power of the EXoO-Tn method was demonstrated in an analysis of Jurkat cells, where it successfully mapped 947 Tn-glycosylation sites on 480 different glycoproteins, a significant increase over previous methods. nih.gov This highlights the sensitivity and high-throughput capability of combining specific enzymatic reactions with mass spectrometry for detailed glycoproteomic analysis. nih.gov
Table 1: Comparison of Methods for Tn-Glycosylation Site Mapping in Jurkat Cells
| Method | Principle | Number of Tn-Glycoproteins Identified | Number of Tn-Glycosylation Sites Identified | Reference |
|---|---|---|---|---|
| Vicia Villosa Lectin (VVA) Enrichment | Affinity capture of Tn-glycopeptides | 68 | Not specified | researchgate.net |
| Galactose Oxidase/Hydrazide Chemistry | Chemical oxidation and solid-phase capture | 96 | Not specified | researchgate.net |
| EXoO-Tn | Enzymatic tagging (C1GalT1) and specific cleavage (OpeRATOR) | 480 | 947 | nih.gov |
Enzymatic Labeling Strategies for Sensitive this compound Visualization and Enrichment
Sensitive and specific detection of the this compound in biological samples is essential for both research and clinical applications. Enzymatic and chemoenzymatic labeling strategies offer significant advantages over traditional antibody or lectin-based methods, providing higher sensitivity and specificity. acs.orgresearchgate.net These methods leverage the specificities of glycosyltransferases to attach probes to the this compound for visualization or affinity-based enrichment. acs.orgresearchgate.net
A versatile one-step enzymatic labeling strategy utilizes a glycosyltransferase to transfer a modified sugar donor, functionalized with a reporter tag, onto the this compound. acs.org For example, researchers have synthesized derivatives of uridine-5′-diphospho-α-D-galactose (UDP-Gal) that are functionalized with either a fluorescent dye for imaging or a cleavable biotin (B1667282) tag for enrichment. acs.org A specific glycosyltransferase, such as C1GalT1, can then catalyze the transfer of this tagged galactose to the N-acetylgalactosamine (GalNAc) of the this compound. nih.gov This approach has been successfully applied to detect and image the this compound in various complex samples, including cell lysates, on the surface of living cells, in serum, and within tissue samples. acs.org This method has demonstrated significantly higher sensitivity—over 10 to 100-fold greater—than conventional lectin-based detection. acs.org
Another robust chemoenzymatic strategy employs the O-glycan sialyltransferase ST6GalNAc1. researchgate.netnih.gov This enzyme transfers a sialic acid molecule functionalized with an adaptor molecule to the GalNAc residue of the this compound. nih.gov This "tagging" allows the modified antigen to be targeted by other molecules, such as chimeric antigen receptor (CAR) T-cells, opening avenues for therapeutic applications. researchgate.netnih.gov
These enzymatic labeling techniques are powerful tools for:
Visualization: Allowing for high-resolution imaging of this compound distribution on cells and in tissues. acs.org
Quantification: Enabling the measurement of this compound expression levels using methods like flow cytometry. acs.org
Enrichment: Facilitating the isolation of Tn-bearing glycoproteins for subsequent identification and site-mapping analysis. Using this approach, 454 Tn-glycoproteins and 624 Tn-glycosylation sites were mapped from HEK293FTn+ and Jurkat cells. acs.org
Table 2: Overview of Enzymatic Labeling Strategies for this compound
| Enzyme Used | Donor Substrate Probe | Application | Key Advantage | Reference |
|---|---|---|---|---|
| C1GalT1 | UDP-Gal derivative with fluorescence or biotin tag | Visualization, Enrichment, Site-specific mapping | >10/100-fold higher sensitivity than lectin methods | acs.org |
| ST6GalNAc1 | Sialic acid-functionalized adaptor | Global labeling in whole blood, Potential for CAR-T targeting | High efficiency and selectivity for Tn and related antigens | researchgate.netnih.gov |
In Vitro Assays for Glycosyltransferase Activity Relevant to this compound Biosynthesis
The expression of the this compound is directly controlled by the activity of specific glycosyltransferases. Therefore, assays that measure the activity of these enzymes are critical for understanding the mechanisms leading to aberrant Tn expression in disease.
The initial and rate-limiting step in mucin-type O-glycosylation is the transfer of GalNAc from a donor substrate, UDP-GalNAc, to serine or threonine residues on a polypeptide. nih.govfrontiersin.org This reaction is catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (pp-GalNAcTs or GALNTs). nih.gov Assaying the activity of pp-GalNAcTs typically involves incubating the enzyme with a peptide or protein acceptor substrate and the UDP-GalNAc donor. nih.gov The enzymatic activity can then be determined by measuring the formation of the product. bellbrooklabs.combellbrooklabs.com
Several methods are used to quantify pp-GalNAcT activity:
Chromatographic Analysis: High-performance liquid chromatography (HPLC) can be used to separate the glycosylated peptide product from the unreacted peptide substrate, allowing for direct quantification of the product. nih.gov
Detection of UDP: As the glycosyltransfer reaction releases uridine (B1682114) diphosphate (B83284) (UDP), assays that measure UDP production can be used to determine enzyme activity. The Transcreener UDP² Assay is a fluorescence-based assay that directly measures the UDP formed by the enzyme. It uses an antibody that is highly selective for UDP over the UDP-GalNAc donor, and the binding event leads to a change in fluorescence, providing a real-time measure of enzyme activity. bellbrooklabs.com This method is particularly amenable to high-throughput screening (HTS) of potential enzyme inhibitors. bellbrooklabs.combellbrooklabs.com
The this compound itself is a substrate for other glycosyltransferases that extend the O-glycan chain. One of the most important is the T-synthase, which transfers a galactose (Gal) from UDP-Gal to the this compound to form the Core 1 structure, also known as the T antigen (Galβ1-3GalNAcα-). nih.gov Deficiencies in T-synthase activity can lead to the accumulation of the this compound. nih.gov A novel fluorescent assay has been developed to measure T-synthase activity. nih.gov This assay uses GalNAc-α-(4-methylumbelliferone) as the acceptor substrate. The T-synthase transfers galactose to this substrate, and the product is then cleaved by an O-glycosidase, releasing the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU), which can be easily quantified. nih.gov
Table 3: In Vitro Assays for Glycosyltransferases in this compound Biosynthesis
| Enzyme Family | Reaction Catalyzed | Assay Principle | Detection Method | Reference |
|---|---|---|---|---|
| pp-GalNAcTs (GALNTs) | UDP-GalNAc + Peptide → Tn-Peptide + UDP | Quantification of glycosylated peptide product | HPLC | nih.gov |
| pp-GalNAcTs (GALNTs) | UDP-GalNAc + Peptide → Tn-Peptide + UDP | Direct measurement of UDP production | Fluorescence (Transcreener Assay) | bellbrooklabs.com |
| T-synthase | UDP-Gal + this compound → T antigen + UDP | Release of a fluorescent tag from a synthetic substrate | Fluorescence Spectroscopy | nih.gov |
Translational Research and Therapeutic Strategies Targeting Tn Antigen
Development of Tn Antigen-Based Cancer Vaccines
The inherent low immunogenicity of the this compound necessitates its conjugation to other molecules to elicit robust immune responses, making synthetic glycoconjugate vaccines a key area of development. rsc.org
Synthetic glycoconjugate vaccines are meticulously designed to overcome the weak immunogenicity of the this compound. Historically, this involved covalently attaching the this compound to immunogenic carrier proteins. rsc.org A common strategy involves incorporating the this compound into MUC1 glycopeptides, as MUC1 is a glycoprotein (B1211001) frequently overexpressed and aberrantly glycosylated with truncated glycans, including Tn, in various cancers. rsc.orgunirioja.es Presenting the this compound within a TnMUC1 glycopeptide context has been shown to enhance its immunogenicity by more closely mimicking the native tumor-associated MUC1 protein. rsc.org
A promising approach in vaccine design is the "self-adjuvanting" strategy, where the antigen and adjuvant components are integrated into a single synthetic molecule. This design aims to improve TACA presentation and immune recognition, leading to a more focused, antigen-specific response. rsc.org Examples include conjugates where the this compound is linked to Toll-like receptor (TLR) agonists, such as TLR2 agonists (e.g., Pam3CysSer). rsc.org More advanced designs have explored three-component vaccines, like MPLA-Tn-KRN7000, which combine the this compound with both a TLR4 ligand (monophosphoryl lipid A, MPLA) and an iNKT cell agonist (KRN7000). nih.gov This multi-component approach aims to synergistically activate different immune pathways, thereby boosting immunogenicity. nih.gov
The valency of antigen presentation also plays a crucial role in vaccine efficacy. Studies have demonstrated that multivalent presentation of the this compound, with up to 16 copies, can elicit higher IgG antibody responses compared to lower valency analogues. For instance, hexadecavalent Tn-oxime and Tn-Ser constructs have shown superior IgG antibody titers. The hexadecavalent Tn-oxime construct, in particular, induced robust Tn-specific humoral and cellular immune responses. rsc.orgresearchgate.net
Optimizing antigen presentation and adjuvant systems is critical for enhancing the immunogenicity of Tn-based vaccines. Multivalent antigen presentation is a key strategy, with systems like liposomes being utilized to display antigens in a clustered manner, which can also improve the vaccine's half-life. rsc.orgunirioja.esrsc.orgfrontiersin.org
Adjuvants are essential for potentiating immune responses. QS-21, a saponin (B1150181) natural product, is frequently co-administered with Tn-based vaccines to activate both antibody and cellular immunity. QS-21 is also a component of the AS01 adjuvant system, demonstrating its established role in vaccine formulations. rsc.org
Preclinical evaluations in animal models have provided substantial evidence for the potential of Tn-based vaccines. These studies have consistently demonstrated that synthetic conjugates incorporating the this compound can induce significant Tn-specific antibody responses in mice. rsc.orgrsc.org
A notable example is the three-component vaccine MPLA-Tn-KRN7000, which elicited robust Tn-specific and T cell-dependent immunity in mouse models. The antibodies generated by this vaccine were capable of specifically recognizing and inducing complement-dependent cytotoxicity against Tn-positive cancer cells. Furthermore, immunization with MPLA-Tn-KRN7000 significantly increased the survival rate and prolonged the survival time of tumor-challenged mice, indicating its potent anti-tumor efficacy. nih.gov
Another vaccine candidate, mime mdpi.comCRM, which consists of a conformationally constrained mimetic of TnThr conjugated to the adjuvant CRM197, demonstrated a robust immune response in a triple-negative breast cancer mouse model. This response was associated with a reduction in tumor progression and lung metastasis growth, and a high frequency of CD4+ T cells. nih.gov These preclinical findings underscore the potential of Tn-based vaccines to induce protective anti-tumor immunity.
Despite promising results in preclinical animal models, the translation of this compound-based vaccines into successful clinical outcomes has faced challenges. mdpi.comnih.gov Early investigations by George Springer involved immunizing advanced breast cancer patients with red blood cells expressing Tn/TF antigens, which resulted in immune responses correlated with improved patient survival. mdpi.com However, the initial synthetic Tn vaccine, a palmitoyl-Tn conjugate, failed to induce anti-Tn responses in subsequent clinical trials. mdpi.com
More recently, a fully synthetic glycopeptide vaccine, Multiple Antigenic Glycopeptide (MAG-Tn3), linked to a tetanus toxoid (TT)-derived peptide, was evaluated in a Phase I clinical trial (NCT02364492) involving patients with localized breast cancer at high risk of relapse. This trial showed encouraging results, with all vaccinated patients developing high levels of Tn-specific antibodies. These antibodies were capable of precisely detecting Tn-expressing human cancer cells and mediating their destruction through a complement-dependent cytotoxicity (CDC) mechanism. mdpi.comresearchgate.net Additionally, a Phase I/II trial (NCT00852007) of a Tn + MUC1 vaccine combined with autologous dendritic cells in non-metastatic castration-resistant prostate cancer patients demonstrated a significant induction of T-cell responses with biological activity. researchgate.net
Data Table 1: Selected Clinical Trials of this compound-Based Vaccines
| Vaccine Construct | Target Cancer | Clinical Trial Phase | Outcome | Citation |
| STn-KLH (Theratope) | Metastatic Breast Cancer | Phase III | Well tolerated, induced high IgG titers, but no overall benefit in TTP or overall survival. | mdpi.comresearchgate.netamegroups.org |
| MAG-Tn3/TT | Localized Breast Cancer | Phase I (NCT02364492) | All vaccinated patients developed high levels of Tn-specific antibodies capable of CDC. | mdpi.comresearchgate.net |
| Tn + MUC1 (with autologous DCs) | Non-metastatic Castration-Resistant Prostate Cancer | Phase I/II (NCT00852007) | Significant induction of T-cell response with biological activity. | researchgate.net |
Antibody-Mediated Immunotherapy Approaches Targeting this compound
Monoclonal antibodies (mAbs) represent a cornerstone of modern cancer therapy, offering high specificity for tumor-associated antigens. anr.frnih.gov The selective expression of the this compound on tumor cells, and its general absence from healthy tissues, positions it as an appealing target for antibody-mediated immunotherapy. anr.frtandfonline.com
The development of monoclonal antibodies (mAbs) against the this compound has shown significant promise as a direct therapeutic strategy. Chimeric monoclonal antibodies, such as the Chi-Tn mAb, have been developed to specifically target the this compound. anr.frtandfonline.com
In preclinical investigations, the Chi-Tn mAb demonstrated the ability to inhibit tumor growth in a syngeneic mouse tumor model when administered in conjunction with cyclophosphamide (B585). This therapeutic effect was not due to direct toxicity to tumor cells but rather through the induction of Antibody-Dependent Cell-mediated Cytotoxicity (ADCC). anr.frresearchgate.net
Further studies have highlighted the Chi-Tn mAb's capacity for specific tumor targeting in vivo. It has been observed to localize to subcutaneous tumors without detectable binding to normal tissues, suggesting its potential as a precise delivery vehicle for therapeutic agents. tandfonline.com A critical characteristic for such applications is the antibody's internalization by target cells. The Chi-Tn mAb has been shown to be rapidly internalized into tumor cells, a prerequisite for the effective intracellular delivery of conjugated cytotoxic drugs. anr.frtandfonline.com When conjugated to potent toxins like saporin or auristatin F, Chi-Tn antibody-drug conjugates (ADCs) exhibited significant cytotoxicity against Tn-positive tumor cells both in vitro and in vivo. This cytotoxicity correlated directly with the level of Tn expression on the tumor cells, thereby validating the utility of anti-Tn antibodies as effective ADCs. tandfonline.com
Research has also indicated that different anti-Tn antibodies, even when raised against similar antigens, can display varied recognition patterns on human cancer cells. This variability is influenced by the aglyconic part of the Tn structure (serine vs. threonine), which plays a crucial role in determining the antibody's specificity for different breast and colon cancers. This structural nuance has important implications for the design of highly specific anti-Tn antibodies for diagnostic and therapeutic applications. nih.govresearchgate.net
Data Table 2: Preclinical Evaluation of Anti-Tn Monoclonal Antibodies
| Monoclonal Antibody | Target Antigen | Preclinical Model | Mechanism of Action | Outcome | Citation |
| Chi-Tn mAb | This compound | Syngeneic mouse tumor model | Induces ADCC; not directly toxic. | Inhibited tumor growth when combined with cyclophosphamide. | anr.frresearchgate.net |
| Chi-Tn ADC (conjugated with saporin/auristatin F) | This compound | In vitro & in vivo Tn-positive tumor cells | Delivers cytotoxic drugs upon internalization. | Effective cytotoxicity against Tn-positive tumor cells, correlated with Tn expression. | anr.frtandfonline.com |
Engineering of Antibody-Drug Conjugates for Targeted Delivery
Antibody-Drug Conjugates (ADCs) leverage the specificity of antibodies to deliver cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity uni.luelifesciences.orggrantome.com. Therapeutic antibodies can function as drug delivery carriers when conjugated to radioisotopes, toxins, drugs, or cytokines uni.lu. This approach allows for the delivery of cytotoxic agents at higher local concentrations to tumor tissues, sparing normal cells from damage uni.lu. For instance, a chimeric monoclonal antibody specific for the this compound (Chi-Tn mAb) has been investigated as a vector to target cytotoxic drugs to tumors anr.frgoogle.com. Studies have shown that the Chi-Tn mAb, when conjugated to the toxin saporin (Chi-Tn-Sap), was capable of killing tumor cells in vitro anr.frgoogle.com. This demonstrates the potential of Tn-targeting ADCs to specifically deliver therapeutic payloads to Tn-positive cancer cells anr.frgoogle.com.
Mechanisms of Therapeutic Action (e.g., Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Mediated Cytotoxicity (CDC), Receptor Blocking)
Therapeutic antibodies targeting the this compound can exert their anti-tumor effects through several mechanisms, including immune-mediated cell killing and direct antibody action elifesciences.orgnih.gov.
Antibody-Dependent Cellular Cytotoxicity (ADCC): This mechanism involves the binding of the antibody's Fv domain to a specific antigen on the target cell surface, which then recruits immune effector cells (such as Natural Killer (NK) cells and macrophages) via their Fc receptors uni.luelifesciences.orggrantome.comnih.gov. The activation of these immune cells leads to the release of cytotoxic granules (e.g., perforin/granzyme), resulting in the destruction of the target cells through apoptosis elifesciences.orgnih.gov. Anti-Tn antibodies have been shown to induce ADCC, contributing to tumor growth reduction in vivo anr.frresearchgate.netfrontiersin.orgscispace.com. For example, a chimeric anti-Tn mAb (Chi-Tn) was found to destroy Tn-positive tumor cells via ADCC anr.frgoogle.com.
Complement-Mediated Cytotoxicity (CDC): CDC is initiated when the C1 complex binds to the antibody-antigen complex on the cell surface, triggering a cascade of complement proteins uni.luelifesciences.orggrantome.comnih.gov. This cascade culminates in the formation of a membrane attack complex, leading to the lysis of the target cell elifesciences.orgnih.gov. Therapeutic antibodies, particularly human IgG1 sequences, are engineered to activate complement and recruit immune effector cells for ADCC and CDC grantome.com. Tn-specific antibodies have been reported to induce CDC and subsequent tumor cell death researchgate.netmdpi.com.
Receptor Blocking: Antibodies can directly block receptors or their ligands on the tumor cell surface, preventing signaling pathways that promote tumor growth uni.luelifesciences.orggrantome.comnih.gov. This can lead to a loss of cellular activity, inhibition of proliferation, activation of pro-apoptotic programs, or resensitization to cytotoxic agents uni.lugrantome.com. While the primary mechanisms for anti-Tn antibodies are often immune-mediated, direct blocking of receptor signaling, such as epidermal growth factor receptor and insulin-like growth factor I receptor, has also been suggested as a potential mechanism for anti-Tn antibodies researchgate.net.
The efficacy of therapeutic monoclonal antibodies against cancer often stems from these various natural functions of antibodies, with many utilizing a combination of these mechanisms uni.lugrantome.com.
Chimeric Antigen Receptor (CAR) T-Cell Therapy Targeting this compound-Expressing Tumors
Chimeric Antigen Receptor (CAR) T-cell therapy involves genetically engineering a patient's T cells to express synthetic receptors (CARs) that specifically recognize tumor antigens nih.gov. This approach has shown remarkable success in hematological malignancies, and efforts are ongoing to extend its efficacy to solid tumors nih.govmetabolomicsworkbench.orgoup.com. The Tn glycoform of MUC1 (Tn-MUC1) has been identified as a promising target for CAR T-cell therapy, given its expression in various cancers and its status as a neoantigen metabolomicsworkbench.org.
Preclinical studies have demonstrated the target-specific cytotoxicity of anti-Tn-MUC1 CAR T cells and their ability to control tumor growth in xenograft models of T-cell leukemia and pancreatic cancer metabolomicsworkbench.org. Furthermore, CAR T cells targeting a Tn-glycopeptide antigen, expressed due to aberrant O-linked glycosylation in the absence of the Cosmc chaperone, have shown promising results in controlling disseminated ovarian cancer in syngeneic mouse models oup.com. These studies highlight the potential of aberrantly glycosylated antigens like Tn-MUC1 as a novel class of targets for engineered T-cell therapies metabolomicsworkbench.org. Clinical trials are currently underway to evaluate the safety and preliminary efficacy of CART-TnMUC1-Cells for the treatment of refractory solid tumors, including ovarian cancer, pancreatic adenocarcinoma, triple-negative breast cancer, and non-small cell lung cancer.
Table 1: Preclinical Efficacy of Anti-Tn CAR T-Cell Therapies
| Target Antigen | CAR Construct Source | Tumor Models Tested | Observed Efficacy | References |
| Tn-MUC1 | Mouse anti-human scFv (5E5) | T-cell leukemia, Pancreatic cancer | Target-specific cytotoxicity, controlled tumor growth | metabolomicsworkbench.org |
| Tn-glycopeptide | scFv from antibody 237 | Ovarian cancer | Controlled disseminated tumors, tumor regression | oup.com |
Molecular Inhibition of this compound Expression
Strategies aimed at modulating this compound expression primarily focus on interfering with the glycosylation pathways that lead to its formation or its subsequent elongation.
Mucin-type O-glycosylation is initiated by a large family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), which catalyze the transfer of N-acetylgalactosamine (GalNAc) to serine or threonine residues, forming the this compound uni.lu. There are approximately 20 distinct isoforms of human GalNAc-Ts, each with varying substrate specificities and expression patterns.
Inhibition of these enzymes represents a direct strategy to reduce this compound expression. High-throughput screening campaigns are being conducted to discover small molecules that can inhibit the polypeptide GalNAc-transferase family of enzymes metabolomicsworkbench.org. While general inhibitors of the GalNAc-T family can lead to reduced cell surface O-linked glycosylation and induce apoptosis in cultured cells, the challenge lies in identifying selective inhibitors for individual GalNAc-T isoenzymes frontiersin.org. Such selective inhibitors hold promise as therapeutics, particularly if they can target specific glycosylation of unique protein targets or distinct pools of glycoproteins frontiersin.org. For example, a small molecule inhibitor of ppGalNAc-T3 was identified and found to block breast cancer cell invasiveness, suggesting anti-metastatic potential frontiersin.org. The competition between glycosyltransferases for modification of the GalNAc residue of this compound also implies a potentially useful strategy for developing glycosyltransferase-targeted therapies.
The expression of the this compound is often a result of incomplete O-glycosylation, which can occur due to defects in the core 1 β3-galactosyltransferase (T-synthase) or its specific molecular chaperone, Cosmc (C1GALT1C1 gene) anr.fruni.lu. Cosmc is essential for the proper folding, stability, and full activity of T-synthase, which is responsible for elongating the this compound into the T antigen (Core 1 O-glycan) anr.fr.
In research settings, CRISPR/Cas9 gene editing has been widely utilized to knock out the Cosmc gene, leading to the efficient induction and elevated expression of the this compound on tumor cell surfaces uni.luoup.com. This strategy allows researchers to study the precise role of this compound in tumor development, metastasis, angiogenesis, and immune evasion. For instance, CRISPR/Cas9-mediated knockout of Cosmc in colorectal cancer cells resulted in increased this compound expression, which was linked to reduced cytotoxic CD8+ T cells and an increased presence of immunosuppressive cells. While Cosmc knockout is a powerful tool to induce this compound expression for research purposes, strategies aimed at inhibiting this compound expression would logically involve restoring functional Cosmc or inhibiting the activity of GalNAc-transferases that initiate this compound synthesis.
Combination Therapeutic Modalities Involving this compound Targeting
In the context of antibody-based therapies, the Chi-Tn mAb has been investigated for its anti-tumor effect when associated with chemotherapeutic drugs such as cyclophosphamide (CTX), carboplatin, and paclitaxel (B517696) in xenograft models of ovarian cancer anr.frgoogle.com. The aim is to identify synergistic anti-tumor effects that could lead to improved treatment outcomes for patients google.com. Furthermore, dual-specific CAR-T cells targeting the this compound alongside another antigen, such as CD47, have been developed to potentiate anti-tumor activity, particularly in tumors with low this compound expression mdpi.com. These examples highlight the growing interest in combining this compound-targeting strategies with existing or emerging therapeutic modalities to achieve more comprehensive and effective cancer treatment.
Table 2: Combination Therapeutic Approaches Targeting this compound
| Therapeutic Modality 1 | Therapeutic Modality 2 | Rationale/Observed Effect | References |
| This compound Inhibitors | Checkpoint Inhibitors | Enhance overall immune response against cancer | |
| Chi-Tn mAb | Cyclophosphamide (CTX) | Inhibited tumor growth in syngeneic mouse model | anr.frgoogle.com |
| Chi-Tn mAb | Carboplatin, Paclitaxel | Seek synergistic anti-tumor effect in ovarian cancer | google.com |
| Anti-Tn CAR-T cells | Anti-CD47 CAR-T cells | Potentiate anti-tumor activity in low Tn-expressing tumors | mdpi.com |
Preclinical and Clinical Research Models for Tn Antigen Studies
In Vitro Cell Culture Systems for Tn Antigen Research
In vitro models provide a controlled environment to investigate the fundamental aspects of this compound biology at the cellular and molecular level. These systems are invaluable for studying the biosynthesis of the this compound, its presentation on the cell surface, and its influence on cellular behavior.
Cancer Cell Lines with Constitutive or Engineered this compound Expression
A number of human cancer cell lines naturally, or constitutively, express the this compound, making them crucial tools for research. The human T-leukemic Jurkat cell line is a classic example, expressing the this compound due to a mutation in the Cosmc gene, which is essential for the proper folding and function of T-synthase. nih.gov This deficiency leads to the accumulation of the precursor this compound. nih.gov Other well-established cell lines that exhibit this compound expression include the breast cancer cell line MCF-7 and the colon carcinoma cell line LS174T. mdpi.comnih.gov
To overcome the limitations of relying solely on naturally expressing cell lines, researchers have developed methods to engineer this compound expression in cells that are normally Tn-negative. A common and effective strategy involves the use of CRISPR/Cas9 gene-editing technology to knock out genes involved in O-glycosylation pathways. mdpi.comnih.gov For instance, knocking out the C1galt1c1 gene (also known as Cosmc) in the murine colorectal cancer cell line MC38 leads to high levels of this compound expression on the cell surface (MC38-Tnhigh). nih.gov This approach allows for direct comparison between the parental (Tn-negative) and the glyco-engineered (Tn-positive) cells, providing a controlled system to study the specific effects of the this compound. nih.gov Similarly, Tn-expressing variants of the Lewis lung cancer cell line (LL/2) have been generated by knocking out Cosmc. mdpi.com
These cell lines, both constitutive and engineered, are fundamental for a range of applications, including screening for Tn-specific antibodies, studying the impact of Tn on cell signaling pathways, and identifying the specific glycoproteins that carry the this compound. nih.gov For example, flow cytometry and immunofluorescence analyses using Tn-specific antibodies, such as Remab6, can confirm the presence of the antigen on the surface of these cancer cell lines. nih.gov
| Cell Line | Cancer Type | This compound Expression | Method of Expression | Key Research Applications |
| Jurkat | T-cell leukemia | Constitutive | Cosmc gene mutation | Studying T-synthase deficiency, identifying Tn-carrying glycoproteins. nih.govnih.gov |
| MCF-7 | Breast Cancer | Constitutive | Natural expression | In vitro and in vivo imaging with Tn-specific antibodies, studying cell adhesion. nih.gov |
| LS174T | Colon Carcinoma | Constitutive | Natural expression | Investigating the molecular presentation of the this compound. mdpi.com |
| Colo205 | Colon Carcinoma | Constitutive | Natural expression | Identifying unique Tn-containing glycoproteins using glycoproteomics. nih.gov |
| MC38-Tnhigh | Colorectal Cancer | Engineered | CRISPR/Cas9 knockout of C1galt1c1 (Cosmc) | Investigating the role of Tn in tumor growth and immune evasion. nih.gov |
| LL/2-Tn+ | Lung Adenocarcinoma | Engineered | CRISPR/Cas9 knockout of Cosmc | Studying interactions with the Macrophage Galactose-type Lectin (MGL). mdpi.com |
Co-culture Models for Investigating this compound-Mediated Cell-to-Cell Interactions
To understand how the this compound influences the tumor microenvironment, researchers utilize co-culture models that bring Tn-positive cancer cells into contact with other cell types, particularly immune cells. These models have been instrumental in demonstrating that the this compound is not merely a passive biomarker but an active participant in modulating cellular interactions.
A key finding from co-culture studies is the interaction between the this compound on cancer cells and specific lectin receptors on immune cells. The Macrophage Galactose-type Lectin (MGL), expressed on dendritic cells (DCs) and macrophages, has been identified as a major receptor for the this compound. frontiersin.orgmdpi.com For example, studies have shown that MUC1 glycoprotein (B1211001) carrying the this compound (Tn-MUC1) binds to the MGL receptor on immature monocyte-derived DCs. frontiersin.org This interaction can lead to the internalization and processing of the Tn-glycopeptide, influencing antigen presentation and subsequent T-cell responses. frontiersin.org
Co-culture experiments have also revealed the immunosuppressive potential of Tn-expressing tumors. It has been observed that the interaction between Tn-positive tumor cells and MGL-expressing DCs can lead to a tolerogenic phenotype in the DCs, which in turn suppresses T-cell immunity. mdpi.com This suggests a mechanism by which tumors can evade immune surveillance. Furthermore, research has demonstrated that Tn-positive tumors can foster an immunosuppressive microenvironment characterized by the expression of IL-10 and the accumulation of myeloid-derived suppressor cells (MDSCs). mdpi.com
In Vivo Animal Models for this compound Studies
Syngeneic Mouse Models of Cancer
Syngeneic models, where immunocompetent mice are inoculated with cancer cell lines derived from the same genetic background, are crucial for studying tumor immunology. The use of the CRISPR/Cas9-engineered MC38-Tnhigh colorectal cancer cell line in C57BL/6 mice is a prime example. nih.gov In these models, the growth of MC38-Tnhigh tumors was significantly increased compared to the parental MC38-MOCK tumors. nih.gov This enhanced tumor growth was associated with a distinct alteration in the tumor immune infiltrate, characterized by a reduction in cytotoxic CD8+ T cells and an increased accumulation of myeloid-derived suppressor cells (MDSCs). nih.gov These findings provide strong in vivo evidence that the expression of the this compound on tumor cells contributes to an immunosuppressive tumor microenvironment, thereby promoting tumor growth. nih.gov
Xenograft Models Utilizing Human this compound-Positive Tumors
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice (e.g., nude or SCID mice), are widely used to study the growth of human cancers and to evaluate the efficacy of therapeutic agents. For this compound research, human cancer cell lines with high constitutive expression, such as the MCF-7 breast cancer cell line, have been used in xenograft models. nih.gov For instance, MCF-7 cells have been implanted in nude mice to create primary tumors. These models have been successfully used for in vivo imaging studies, where quantum dot-conjugated Tn-specific monoclonal antibodies were able to specifically detect both the primary MCF-7 tumors and their lymph node metastases. nih.gov Such models are invaluable for validating the targeting specificity of Tn-based diagnostic and therapeutic agents in a living system.
Genetically Engineered Mouse Models (e.g., Cosmc Knockout Models)
Genetically engineered mouse models (GEMMs) provide a sophisticated platform to study the function of specific genes in the context of a whole organism. To investigate the systemic effects of this compound expression, researchers have developed mice with a targeted deletion of the Cosmc gene. nih.gov Since Cosmc is located on the X chromosome, these knockout models mimic the genetic defect seen in some human conditions and in cell lines like Jurkat, leading to a systemic inability to synthesize the T antigen from the this compound precursor. nih.gov These models are instrumental in understanding the broader physiological and pathological consequences of universal this compound expression, moving beyond the localized effects within a tumor. For example, these models can be used to study the impact of Tn expression on immune system development, autoimmunity, and the initiation and progression of cancer in various tissues.
Patient-Derived Samples and Retrospective/Prospective Cohort Studies for Clinical Relevance
The clinical relevance of the this compound as a biomarker and therapeutic target is primarily established through the analysis of patient-derived samples and the execution of retrospective and prospective cohort studies. These investigations are crucial for correlating the expression of the this compound with pathological features, disease progression, and patient outcomes. By examining tissues and other biological samples from cancer patients, researchers can validate the findings from preclinical models and understand the antigen's role in a human disease context.
Retrospective studies, which analyze historical patient data and archived tissue samples, have consistently demonstrated a strong association between this compound expression and cancer. Immunohistochemistry (IHC) on formalin-fixed paraffin-embedded (FFPE) tumor tissues is a common methodology. These studies have revealed that while the this compound is rarely found in healthy tissues, it is frequently overexpressed in a wide array of adenocarcinomas. nih.govnih.gov This aberrant expression is not random; it has been linked to more aggressive tumor phenotypes, increased metastasis, and poorer patient prognosis. nih.govmdpi.com
For instance, cohort studies in breast, colorectal, and esophageal cancers have provided compelling evidence of the this compound's clinical significance. In these cancers, the presence and density of the this compound on tumor cells, as detected by specific antibodies or lectins, often correlate with negative clinical outcomes. nih.govnih.govnih.gov
Detailed Research Findings from Cohort Studies
Esophageal Adenocarcinoma (EAC): In a large cohort of EAC patients, this compound was found to be highly expressed in approximately 71% of tumor cases, with expression being highly tumor-specific and absent in benign esophageal tissue. nih.gov A significant correlation was established between this compound expression and the depth of tumor cell infiltration (p = 0.026), a critical factor in cancer staging and prognosis. nih.gov
| Clinicopathological Parameter | Correlation with Tn Expression | P-value | Reference |
|---|---|---|---|
| Depth of Tumor Infiltration | Significant Association | 0.026 | nih.gov |
| UICC Staging | Tendency Toward Correlation | 0.073 | nih.gov |
| Lymphatic Metastasis | No Significant Correlation | 0.288 | nih.gov |
| Distant Metastasis | No Significant Correlation | 0.258 | nih.gov |
Colorectal Cancer (CRC): Studies on colorectal cancer have utilized well-characterized recombinant antibodies to map this compound expression. In a cohort of 507 CRC patients, researchers confirmed that while normal mucosa showed minimal staining, this compound expression was significantly higher in adenocarcinomas and even in the adjacent, histologically normal-appearing transitional margin (TM) mucosa. nih.govnih.gov This suggests that the alterations leading to Tn expression are an early event in carcinogenesis. One study identified a subset of CRCs (8.1% of the cohort) with particularly strong and diffuse this compound expression, which was closely related to deficient mismatch-repair (dMMR) status. nih.gov
| Tissue Type | Comparison | Finding | P-value | Reference |
|---|---|---|---|---|
| Adenocarcinoma vs. Normal Mucosa | Expression Level | Significantly Higher in Adenocarcinoma | <0.001 | nih.gov |
| Transitional Margin (TM) Mucosa vs. Normal Mucosa | Expression Level | Significantly Higher in TM Mucosa | <0.001 | nih.gov |
| Transitional Margin (TM) Mucosa vs. Adenocarcinoma | Expression Level | Higher in TM Mucosa | 0.019 | nih.gov |
| Colorectal Adenomas vs. Normal Mucosa | Expression Level | Greater Tn Expression in Adenomas | <0.001 | nih.gov |
Patient-derived xenograft (PDX) models represent another powerful tool utilizing patient samples. In PDX models, tumor tissue from a patient is implanted into an immunodeficient mouse, creating a model that retains the histological and genetic characteristics of the original human tumor. rcsi.com These models are invaluable for studying tumor biology, biomarker development, and evaluating personalized therapeutic strategies in a preclinical setting that closely mimics the patient's own cancer. nih.govresearchgate.netmdpi.com
Emerging Concepts and Future Directions in Tn Antigen Research
Comprehensive Elucidation of Diverse Biological Functions of Tn Antigen
The this compound (GalNAc-α-O-Ser/Thr) is a tumor-associated carbohydrate antigen (TACA) frequently expressed in various carcinomas, including over 80% of breast cancers, 72-81% of colon cancers, and 4-26% of prostate cancers, while being largely absent in healthy tissues acrospharmatech.comwikidata.org. Its presence has been strongly correlated with cancer progression and poor prognosis acrospharmatech.comwikipedia.org. Beyond its established role as a diagnostic and prognostic biomarker, particularly for early cancer detection, emerging research is shedding light on its active contributions to oncogenic processes acrospharmatech.comwikidata.org.
Overexpression of the this compound has been shown to directly promote cancer cell proliferation and invasiveness. For instance, in breast cancer, the accumulation of Tn-bearing proteins in lamellipodia at the cell surface enhances cell adhesion, motility, and invasiveness acrospharmatech.com. Despite its clear importance, a complete understanding of the functional roles of the this compound remains elusive, partly due to the historical lack of suitable experimental tools wikipedia.org.
Strategies for Overcoming Immunogenicity Challenges in this compound Vaccine Design
Despite the therapeutic potential of this compound, clinical trials for this compound vaccines have faced limited success primarily due to the low immunogenicity of carbohydrate antigens and the immune system's tolerance to self-antigens acrospharmatech.comguidetopharmacology.org. A deeper understanding of the immune response against Tn and Sialyl-Tn (STn) antigens is crucial to enhance vaccine potency acrospharmatech.com. The this compound's role in promoting immune tolerance, for example, by abrogating Th1 responses and promoting IL-17 responses when expressed on MUC6, partly explains the challenges in vaccine development acrospharmatech.com.
Current strategies to overcome these immunogenicity hurdles include:
Conjugate Vaccines: A common approach involves conjugating this compound to highly immunogenic carrier proteins such as Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), or tetanus toxoid (TT). This enhances the immune response against the carbohydrate antigen wikipedia.orgdextrauk.com. For instance, synthetic Tn conjugated to cBSA has been successfully used to generate specific mouse monoclonal antibodies wikipedia.org.
Antigen Modification: Designing vaccines with unnatural this compound analogs can help break immune tolerance by making the antigen appear "non-self" while maintaining cross-reactivity with the native antigen dextrauk.com. Fluorine modification of Sialyl-Tn antigens has shown promise in enhancing immunogenicity and eliciting robust immune responses dextrauk.comnih.gov.
Multivalency and Antigen Density: Increasing the density and multivalency of the carbohydrate epitopes on vaccine constructs can significantly enhance B-cell receptor (BCR) clustering, a critical early step for efficient B-cell and T-cell communication and a stronger immune response fishersci.casigmaaldrich.com. Optimal vaccine designs often incorporate high O-glycan density fishersci.ca.
Inclusion of T-cell Peptide Epitopes and Adjuvants: Incorporating T-cell peptide epitopes (e.g., from polio virus or ovalbumin) and synthetic built-in adjuvants (e.g., lipoamino acids or saponin) can induce potent antibody responses without the need for additional external adjuvants or carrier proteins sigmaaldrich.comzhanggroup.org. Adjuvants play a crucial role in enhancing both innate and adaptive immunity by stimulating antigen-presenting cells (APCs).
Mimicking Native Glycoprotein (B1211001) Context: Presenting the this compound within a context that closely mimics its native glycoprotein environment, such as a TnMUC1 glycopeptide antigen, can create a more immunogenic construct. This approach can also provide additional antigenic epitopes from the underlying peptide backbone, leading to higher levels of antigen-specific antibodies that better recognize native MUC1 on cancer cells zhanggroup.org.
These multifaceted strategies aim to elicit robust and specific anti-Tn immune responses capable of overcoming the inherent tolerance and effectively targeting Tn-expressing cancer cells.
Deeper Understanding of this compound Interactions within the Tumor Immune Microenvironment
A deeper understanding of how the this compound interacts within the tumor immune microenvironment (TME) is crucial for developing effective immunotherapies. This compound expression is consistently correlated with an immunosuppressive TME acrospharmatech.comwikipedia.orgnih.gov.
Key interactions and their consequences include:
Impact on T-cell Responses: this compound expression on mucin 6 (MUC6) has been shown to abrogate T helper 1 (Th1) cell responses and promote interleukin 17 (IL-17) responses, which can favor immune escape of tumor cells acrospharmatech.com. Studies in colorectal cancer models have demonstrated that this compound overexpression drives tumor growth, correlating with reduced infiltration of cytotoxic CD8+ T cells and increased accumulation of myeloid-derived suppressor cells (MDSCs) within the tumor wikipedia.orgnih.govuni.lu. This suggests that this compound expression can modulate the immune landscape to favor tumor progression nih.gov.
Immune Evasion Mechanisms: Immature O-glycosylation, characterized by the presence of the this compound, enables tumor cells to exploit immune checkpoints, disrupt antigen presentation, and reprogram antigen-presenting cells (APCs) towards more cancer-tolerogenic and immunosuppressive phenotypes. This glycan-mediated immune evasion contributes to tumor progression and resistance to immunotherapy.
Novel Protein Interactions: Recent proteomic studies utilizing "GlycoAvatars"—bead-coated membrane models—are revealing novel protein-dependent interplays between glycosylation and immune cell function. These studies have identified numerous proteins (e.g., ICAM1, EBI3, OAS3, MARCKS, WIPF1) that potentially interact with immaturely glycosylated glycoproteins on cancer cells, influencing immune synapse formation. These findings significantly expand the understanding of glycan-mediated immune modulation and highlight that many of these interactions are novel in the context of this compound recognition. The specific protein carrying the this compound can also influence how MGL2 binds to different Tn-positive cell lines, indicating the complexity of these interactions.
Understanding these intricate interactions is crucial for designing targeted therapies that can counteract the immunosuppressive effects of this compound and sensitize tumors to anti-cancer treatments wikipedia.org.
Integration of this compound Research with Precision Medicine and Biomarker-Driven Therapies
The growing understanding of the this compound's role in cancer biology is paving the way for its integration into precision medicine and biomarker-driven therapies. The this compound is recognized as a promising tumor biomarker, particularly for early cancer diagnosis wikidata.org. Its presence in a high percentage of various cancers makes it a valuable diagnostic and prognostic indicator acrospharmatech.comwikidata.orgwikipedia.org.
Current detection methods largely rely on lectins, such as Vicia villosa lectin (VVL), and antibodies wikidata.org. However, advancements are being made to overcome limitations in sensitivity, affinity, and cost associated with traditional methods wikidata.org. New enzymatic labeling strategies offer significantly higher sensitivity (over 10 to 100-fold) for detecting and imaging the this compound in various samples, including complex cell lysates, live cells, serum, and tissue. These methods also enable the mapping of Tn-glycoproteins and their specific glycosylation sites, providing a more detailed understanding of the Tn glycoproteome.
A notable development in biomarker-driven therapies is the creation of a handheld portable this compound cancer biosensor. This device, designed for "finger prick" blood tests, aims to accurately monitor changes in a cancer patient's tumor status, including remission and recurrence. Early results suggest that this biosensor offers improved sensitivity and specificity compared to existing biomarkers like Carcinoembryonic Antigen (CEA) for colorectal cancer and Prostate-specific antigen (PSA) for prostate cancer.
Beyond diagnostics, the this compound is being actively explored as a therapeutic target. Antibodies against the this compound are not only used for tumor diagnosis but also for generating T-killer cells with chimeric antigen receptors (CARs) nih.govnih.gov. The integration of this compound research with precision medicine involves several key aspects:
Biomarker-Driven Diagnostics: Leveraging this compound as a reliable diagnostic and prognostic biomarker for various cancers, enabling earlier detection and more accurate disease staging acrospharmatech.comwikidata.orgwikipedia.org.
Targeted Therapies: Developing highly specific therapeutic antibodies and CAR T cells that directly target this compound-expressing cancer cells, minimizing off-target effects acrospharmatech.comuni.lunih.govnih.govmitoproteome.orgnih.gov.
Personalized Vaccine Design: Tailoring vaccine strategies based on the specific glycan profile and immunogenicity challenges of an individual patient's tumor, moving towards more personalized cancer immunotherapies dextrauk.comnih.govfishersci.cazhanggroup.org.
Understanding Immune Modulation: Utilizing the deeper understanding of how this compound influences the tumor immune microenvironment to develop combination therapies that counteract immunosuppressive mechanisms and enhance the efficacy of existing anti-cancer treatments wikipedia.orgnih.govhal.science.
These integrated approaches highlight the this compound's potential to significantly impact future cancer management, offering more precise diagnostics and targeted therapeutic interventions.
Q & A
Q. What advanced glycomic strategies differentiate this compound from its sialylated form (sialyl-Tn) in complex biological samples?
- Methodological Answer : Employ pGlyco3 , a tool for intact glycopeptide analysis, to resolve O-glycan modifications. Combine enzymatic digestion (e.g., sialidase treatment to remove sialic acid) with lectin-based probes (e.g., Vicia villosa agglutinin for Tn-specific binding) . For structural confirmation, use MALDI-TOF MS or NMR to characterize α-linked GalNAc vs. sialyl-Tn (Neu5Acα2-6GalNAc) .
Q. How can synthetic this compound and its oligomers be optimized for functional studies, and what analytical challenges arise?
- Methodological Answer : Synthesize this compound via solid-phase peptide synthesis using Fmoc-protected GalNAc-Ser/Thr building blocks. For oligomers, employ chemoenzymatic methods with recombinant T-synthase to extend O-glycan chains. Challenges include avoiding β-glycosidic byproducts; address this using HPAEC-PAD for linkage analysis and MS/MS for sequence validation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in this compound’s prognostic value across cancer types (e.g., breast vs. colorectal cancer)?
- Methodological Answer : Perform meta-analyses of immunohistochemical studies, stratifying by cancer type, stage, and glycosylation machinery status (e.g., Cosmc mutations). Use multivariate Cox regression to isolate Tn’s independent prognostic impact from confounding variables (e.g., HER2 status in breast cancer). Validate findings in xenograft models with controlled Tn expression levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
